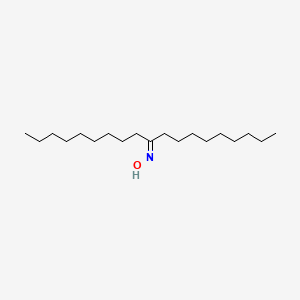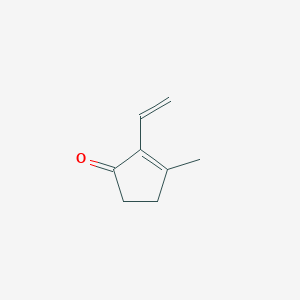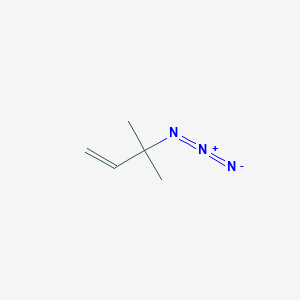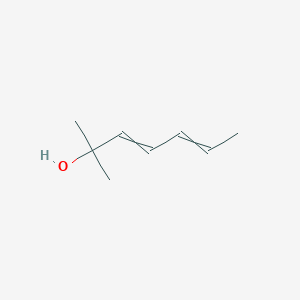
2-Methylhepta-3,5-dien-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhepta-3,5-dien-2-OL is an organic compound with the molecular formula C8H14O It is a type of alcohol with a unique structure that includes two double bonds and a methyl group attached to the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhepta-3,5-dien-2-OL can be achieved through several methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . This method requires specific catalysts and optimized reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure the compound’s purity and consistency. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylhepta-3,5-dien-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The double bonds in the compound allow for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted alkenes. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
2-Methylhepta-3,5-dien-2-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Methylhepta-3,5-dien-2-OL exerts its effects involves its interaction with various molecular targets. The compound’s double bonds and alcohol group allow it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Heptadien-2-one, 6-methyl-: This compound has a similar structure but differs in the functional groups attached to the heptane chain.
2-Methylhexa-3,5-diyn-2-ol: Another similar compound with a different arrangement of double and triple bonds.
Uniqueness
2-Methylhepta-3,5-dien-2-OL is unique due to its specific combination of double bonds and an alcohol group, which gives it distinct reactivity and applications compared to other similar compounds .
Propriétés
Numéro CAS |
85120-98-5 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-methylhepta-3,5-dien-2-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7-8(2,3)9/h4-7,9H,1-3H3 |
Clé InChI |
MPXRPUOPYBZMHM-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


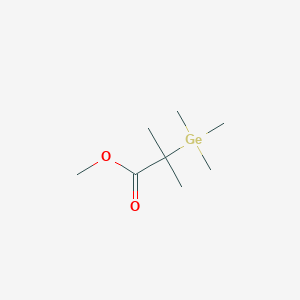

![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
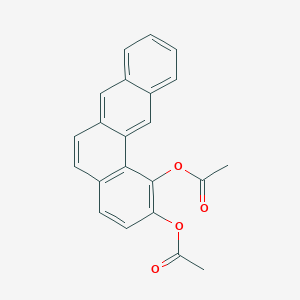

![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)


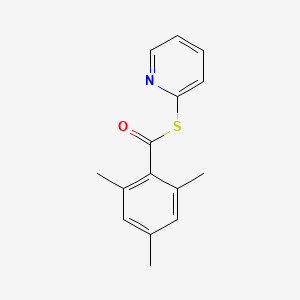
![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)
